4-(1,3-Dioxan-2-yl)-2-nitrophenol

Description

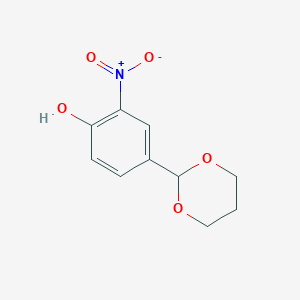

4-(1,3-Dioxan-2-yl)-2-nitrophenol is a nitroaromatic compound featuring a phenolic hydroxyl group at position 2 and a 1,3-dioxane ring substituted at position 4 of the benzene ring. The 1,3-dioxane moiety, a six-membered cyclic ether, introduces steric and electronic effects that influence solubility, stability, and reactivity.

Properties

IUPAC Name |

4-(1,3-dioxan-2-yl)-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c12-9-3-2-7(6-8(9)11(13)14)10-15-4-1-5-16-10/h2-3,6,10,12H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPRJICVNPYLTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxan-2-yl)-2-nitrophenol typically involves the nitration of 4-(1,3-dioxan-2-yl)phenol. This process requires careful control of reaction conditions, including temperature, pressure, and the use of specific reagents such as nitric acid and sulfuric acid.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving large-scale reactors and purification processes to ensure high yield and purity. The production process may also include steps to remove impurities and by-products to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Dioxan-2-yl)-2-nitrophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions may use agents like tin (Sn) and hydrochloric acid (HCl).

Substitution: Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2).

Major Products Formed:

Oxidation: Produces compounds such as 4-(1,3-dioxan-2-yl)-2-nitrobenzoic acid.

Reduction: Results in the formation of 4-(1,3-dioxan-2-yl)-2-aminophenol.

Substitution: Leads to the formation of halogenated derivatives of the compound.

Scientific Research Applications

4-(1,3-Dioxan-2-yl)-2-nitrophenol has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(1,3-Dioxan-2-yl)-2-nitrophenol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to produce a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrophenol Derivatives with Substituent Variations

4-Nitrophenol Sodium Salt Dihydrate

- Structure: Sodium salt of 4-nitrophenol with two water molecules.

- Key Differences: The ionic nature of the sodium salt enhances water solubility compared to the neutral phenolic form of 4-(1,3-Dioxan-2-yl)-2-nitrophenol .

- Reactivity: Salts of nitrophenols are often used in buffer solutions or as stabilized reagents, whereas the free phenol form participates in electrophilic substitution or condensation reactions.

2-Fluoro-4-Nitrophenol and 2-Fluoro-6-Nitrophenol

- Structure: Fluorine substituents at positions 2 and 4/6 on the nitrophenol backbone.

- Key Differences: Fluorine’s electronegativity increases acidity (lower pKa) compared to non-fluorinated nitrophenols. The 1,3-dioxane group in this compound may reduce acidity due to steric hindrance or electron-donating effects from the ether oxygen .

Nitroanisoles (2- and 4-Nitrophenol Methyl Ethers)

- Structure: Methyl ether derivatives of nitrophenol.

- Key Differences: Replacement of the hydroxyl group with a methoxy group eliminates hydrogen-bonding capacity, reducing solubility in polar solvents. Nitroanisoles are less reactive in nucleophilic aromatic substitution compared to nitrophenols .

Compounds with 1,3-Dioxane or Related Rings

2,6-Difluoro-4-(5-Propyl-1,3-Dioxan-2-yl)Benzoic Acid ()

- Structure : A benzoic acid derivative with a 1,3-dioxane ring and fluorine substituents.

- Key Differences: The carboxylic acid group enables conjugation or salt formation, unlike the phenolic hydroxyl in this compound. The propyl chain on the dioxane ring may increase lipophilicity .

4-(2-Nitrophenyl)-1,3-Dioxolan-2-one ()

- Structure: A five-membered 1,3-dioxolanone ring fused to a 2-nitrophenyl group.

- The carbonyl group in the dioxolanone enables distinct reactivity, such as ring-opening reactions .

Structural and Functional Implications

Table 1: Comparative Analysis of Key Features

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.